5-(3-CARBOXYPHENYL)-2-HYDROXYPYRIDINE
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Overview
Description
5-(3-Carboxyphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a carboxyphenyl group attached to the pyridine ring, which imparts unique chemical and physical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-carboxyphenyl)-2-hydroxypyridine typically involves the reaction of 3-carboxybenzaldehyde with 2-hydroxypyridine under specific conditions. One common method is the condensation reaction, where the aldehyde group of 3-carboxybenzaldehyde reacts with the hydroxyl group of 2-hydroxypyridine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-(3-Carboxyphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups such as halogens, alkyl groups, or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products Formed
Oxidation: Formation of 5-(3-carboxyphenyl)-2-pyridone.
Reduction: Formation of this compound alcohol.
Substitution: Formation of halogenated or alkylated derivatives of this compound.
Scientific Research Applications
5-(3-Carboxyphenyl)-2-hydroxypyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3-carboxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand that binds to metal ions, forming stable complexes that can modulate enzymatic activities and cellular processes. The carboxyl and hydroxyl groups play a crucial role in these interactions by forming hydrogen bonds and coordinating with metal centers .
Comparison with Similar Compounds
Similar Compounds
5-(4-Carboxyphenyl)-2-hydroxypyridine: Similar structure but with the carboxyl group in the para position.
5-(3-Carboxyphenyl)-2-pyridone: An oxidized derivative of 5-(3-carboxyphenyl)-2-hydroxypyridine.
5-(3-Carboxyphenyl)-2-hydroxyquinoline: A quinoline derivative with similar functional groups.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential therapeutic properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(6-oxo-1H-pyridin-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-5-4-10(7-13-11)8-2-1-3-9(6-8)12(15)16/h1-7H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEAMGYUHARZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437524 |
Source
|
Record name | MolPort-015-144-608 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
819870-80-9 |
Source
|
Record name | MolPort-015-144-608 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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